molecular formula C16H21NO3 B249527 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol

Cat. No. B249527
M. Wt: 275.34 g/mol
InChI Key: RSAVHTWGGZCLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, also known as FTY720, is a synthetic immunosuppressant drug that has been used in the treatment of multiple sclerosis (MS) and other autoimmune diseases. It was first synthesized in the mid-1990s by researchers at the pharmaceutical company Novartis.

Mechanism of Action

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the central nervous system, where they can cause inflammation and damage to myelin. 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has other effects on immune cells, including reducing their activation and production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to have other biochemical and physiological effects. These include reducing blood pressure, improving insulin sensitivity, and promoting the survival of neurons. Some studies have also suggested that 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol may have anti-cancer properties, although more research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol is that it has a well-characterized mechanism of action and has been extensively studied in both preclinical and clinical settings. This makes it a useful tool for studying the immune system and its role in autoimmune diseases. However, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has some limitations, including its potential toxicity and the fact that it can have off-target effects on other cell types.

Future Directions

There are several potential future directions for research on 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol. One area of interest is in developing new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of research is in exploring its potential use in other autoimmune diseases beyond MS, such as rheumatoid arthritis or lupus. Finally, there is ongoing research into the underlying mechanisms of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol's effects on the immune system, which could lead to the development of new therapies for autoimmune diseases.

Synthesis Methods

The synthesis of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol involves several steps, including the reaction of 5-(3-methoxyphenyl)-2-furaldehyde with (R)-1-amino-2-propanol to form the intermediate 2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)-1-propanol. This intermediate is then converted to the final product, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, by reacting it with butanol in the presence of acid.

Scientific Research Applications

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been extensively studied for its immunosuppressive properties and its potential as a treatment for MS and other autoimmune diseases. In preclinical studies, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to reduce inflammation and prevent the destruction of myelin, the protective coating around nerve fibers that is damaged in MS. Clinical trials have also demonstrated its efficacy in reducing relapse rates and slowing disease progression in patients with MS.

properties

Product Name

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-[[5-(3-methoxyphenyl)furan-2-yl]methylamino]butan-1-ol

InChI

InChI=1S/C16H21NO3/c1-3-13(11-18)17-10-15-7-8-16(20-15)12-5-4-6-14(9-12)19-2/h4-9,13,17-18H,3,10-11H2,1-2H3

InChI Key

RSAVHTWGGZCLMN-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC

Canonical SMILES

CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC

Origin of Product

United States

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